![molecular formula C18H20ClN3O2 B2933458 N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1904098-65-2](/img/structure/B2933458.png)
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as CMPD101, is a small molecule that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to inhibit the activity of a protein called JAK2, which is involved in the regulation of cell growth and differentiation. This inhibition leads to a decrease in the proliferation of cancer cells and a reduction in inflammation. The mechanism of action of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is complex, and further research is needed to fully understand its effects on JAK2 activity.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of immune responses. These effects have been studied in vitro and in vivo, and further research is needed to fully understand the potential therapeutic applications of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its high purity and stability. However, its limitations include its cost and the need for specialized equipment and expertise for its synthesis and use.
Future Directions
There are several potential future directions for research related to N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, including its use in combination with other therapeutic agents, its potential as a treatment for neurological disorders, and its use in the development of new cancer treatments. Further research is needed to fully understand the potential applications of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in these areas.
In conclusion, N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a promising small molecule that has gained attention for its potential use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential therapeutic applications of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been achieved using different methods, including the use of a palladium-catalyzed cross-coupling reaction and a Suzuki-Miyaura coupling reaction. These methods have been optimized to produce high yields of pure N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, which is essential for its use in scientific research.
Scientific Research Applications
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been used in various scientific research applications, including studies related to cancer, inflammation, and neurological disorders. It has been shown to have potential as a therapeutic agent in these areas, and its mechanism of action and physiological effects have been extensively studied.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-2-7-17(20-10-13)24-16-8-9-22(12-16)18(23)21-11-14-3-5-15(19)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCUVCJZIONQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide |
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